Tubulin inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

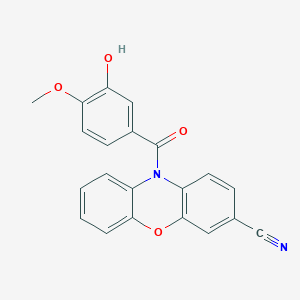

C21H14N2O4 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

10-(3-hydroxy-4-methoxybenzoyl)phenoxazine-3-carbonitrile |

InChI |

InChI=1S/C21H14N2O4/c1-26-19-9-7-14(11-17(19)24)21(25)23-15-4-2-3-5-18(15)27-20-10-13(12-22)6-8-16(20)23/h2-11,24H,1H3 |

InChI Key |

IQBCGEKPMZGLBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Tubulin Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the novel tubulin inhibitor No. 07, a promising anti-cancer and anti-metastatic agent. The information presented herein is compiled from recent preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin inhibitor 7, referred to as No. 07 in foundational research, exerts its primary anti-cancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport.[1][2]

The core mechanism involves the following key events:

-

Direct Binding to Tubulin: No. 07 directly binds to tubulin dimers.[3] While the precise binding site is a subject of ongoing investigation, its functional effects align with agents that interfere with the colchicine binding site.[4][5]

-

Inhibition of Microtubule Polymerization: This binding event interferes with the polymerization of tubulin into microtubules, disrupting the dynamic equilibrium between tubulin dimers and polymers. This disruption leads to the destabilization and collapse of the microtubule network.

-

Mitotic Arrest: The failure to form a functional mitotic spindle due to microtubule disruption triggers a cell cycle checkpoint, leading to mitotic arrest, predominantly in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Quantitative Data Summary

The anti-cancer and anti-metastatic properties of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

| Parameter | Cell Line | Value | Reference |

| IC50 (Tubulin Polymerization) | - | 1.87 µM | |

| IC50 (Antiproliferative Activity) | MCF-7 (Human Breast Cancer) | 38.37 nM |

| In Vivo Efficacy | Model | Treatment | Result | Reference |

| Tumor Growth Inhibition | MCF-7 Xenograft | 20 mg/kg (intraperitoneal, 21 days) | 68.95% |

Signaling Pathway: Induction of Mitochondrial ROS and Inhibition of RAF-MEK-ERK Cascade

Beyond its direct effects on microtubule dynamics, this compound also modulates key signaling pathways involved in cell survival and metastasis. A significant secondary mechanism involves the generation of reactive oxygen species (ROS) in the mitochondria.

This increase in mitochondrial ROS leads to the inactivation of the RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival. The inhibition of this cascade contributes to the anti-metastatic effects of the compound.

Overcoming Multidrug Resistance

A significant advantage of this compound is its ability to overcome multidrug resistance (MDR). Many conventional chemotherapeutic agents, including some tubulin inhibitors, are substrates of the MDR1 (P-glycoprotein) efflux pump, which actively removes the drugs from cancer cells, reducing their efficacy. Preclinical data indicates that No. 07 is not a substrate for MDR1, allowing it to maintain its cytotoxic activity in resistant cancer cell lines. Furthermore, its predicted ability to cross the blood-brain barrier suggests a potential therapeutic role in central nervous system malignancies.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Tubulin Polymerization Assay

Objective: To determine the direct inhibitory effect of the compound on tubulin polymerization in vitro.

Methodology:

-

Purified tubulin is incubated with the compound or a vehicle control in a polymerization buffer containing GTP at 37°C.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

The IC50 value, representing the concentration of the inhibitor that reduces the rate of polymerization by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

Objective: To assess the effect of the compound on cell cycle progression.

Methodology:

-

Cancer cells are treated with various concentrations of the compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Western Blot Analysis

Objective: To determine the effect of the compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Methodology:

-

Cells are treated with the compound or a vehicle control and then lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, CDK1, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel tubulin inhibitor like No. 07.

Conclusion

This compound (No. 07) represents a promising novel anti-cancer agent with a multifaceted mechanism of action. Its ability to directly inhibit tubulin polymerization, induce mitotic arrest and apoptosis, modulate the RAF-MEK-ERK signaling pathway, and overcome multidrug resistance positions it as a strong candidate for further preclinical and clinical development. The detailed understanding of its molecular interactions and cellular effects provides a solid foundation for its potential application in the treatment of various malignancies, including those resistant to current therapies.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. A novel tubulin inhibitor, No.07, shows anti-cancer and anti-metastatic effects in colon cancer and tumoroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

The Colchicine Binding Site: An In-Depth Technical Guide to the Core of Tubulin Inhibitor 7a3 Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of the novel tubulin inhibitor, 7a3. By targeting the colchicine binding site on β-tubulin, 7a3 demonstrates potent anticancer activity through the disruption of microtubule dynamics. This document details the quantitative data supporting its efficacy, the experimental protocols used for its characterization, and visual representations of its molecular interactions and downstream cellular effects.

Introduction to Tubulin and its Inhibitors

Tubulin, a globular protein, is the fundamental component of microtubules, which are essential cytoskeletal structures involved in a myriad of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Disruption of this dynamic equilibrium can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[1]

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote the formation of overly stable microtubules, while destabilizing agents, like vincristine and colchicine, inhibit tubulin polymerization, leading to microtubule disassembly.[1] These inhibitors bind to distinct sites on the tubulin heterodimer, with the colchicine binding site being a key target for the development of novel anticancer drugs.[2]

Tubulin Inhibitor 7a3: A Potent Colchicine Site Agent

A novel tubulin inhibitor, designated 7a3, has been designed and synthesized as a potent anticancer agent that specifically targets the colchicine binding site. This compound emerged from a series of cis-restricted pyrazole analogues of combretastatin A-4. Structural and biological analyses have confirmed that 7a3 binds to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and exhibiting significant antitumor activity.

Binding Site of Tubulin Inhibitor 7a3

X-ray crystallography studies have definitively elucidated the binding mode of 7a3 within the colchicine binding site of tubulin. The crystal structure of the tubulin-7a3 complex (PDB code: 5Z4U) reveals that 7a3 occupies the same pocket as colchicine, located at the interface between the α- and β-tubulin subunits. This binding prevents the conformational changes required for tubulin dimers to assemble into straight protofilaments, thus inhibiting microtubule formation.

The interaction is stabilized by a network of hydrophobic and hydrophilic interactions with amino acid residues within the binding pocket. Molecular docking and crystallography data confirm key interactions that contribute to the high affinity of 7a3 for this site.

Quantitative Biological Data

The biological activity of Tubulin inhibitor 7a3 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of 7a3

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung Carcinoma | 2.5 |

| HeLa | Cervical Carcinoma | 1.8 |

| MCF-7 | Breast Adenocarcinoma | 3.1 |

| SK-OV-3 | Ovarian Cancer | 1.5 |

| HCT-116 | Colorectal Carcinoma | 2.2 |

Table 2: Inhibition of Tubulin Polymerization by 7a3

| Compound | IC₅₀ (µM) |

| 7a3 | 1.2 |

| Colchicine | 1.5 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the binding and activity of Tubulin inhibitor 7a3.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules from purified tubulin.

Methodology:

-

Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP) at 37°C.

-

The test compound (e.g., 7a3) or a control vehicle is added to the reaction mixture.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined from the dose-response curve.

X-ray Crystallography

To determine the precise binding site and orientation of an inhibitor, X-ray crystallography of the tubulin-inhibitor complex is performed.

Methodology:

-

Crystals of a tubulin complex, often stabilized by a stathmin-like domain protein, are grown.

-

The crystals are soaked in a solution containing the inhibitor (e.g., 7a3) to allow for binding.

-

The soaked crystals are then exposed to a high-intensity X-ray beam.

-

The diffraction pattern produced by the crystal is recorded and used to calculate the electron density map of the complex.

-

The three-dimensional structure of the tubulin-inhibitor complex is then built and refined, revealing the detailed molecular interactions at the binding site.

Immunofluorescence Microscopy

This technique is used to visualize the effects of a tubulin inhibitor on the microtubule network within cells.

Methodology:

-

Cells are cultured on coverslips and treated with the inhibitor or a control.

-

After incubation, the cells are fixed (e.g., with methanol or paraformaldehyde) and permeabilized.

-

The cells are then incubated with a primary antibody specific for α- or β-tubulin.

-

A secondary antibody conjugated to a fluorescent dye, which binds to the primary antibody, is then added.

-

The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the microtubule network is indicative of inhibitor activity.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the tubulin inhibitor on cell cycle progression.

Methodology:

-

Cells are treated with the inhibitor for a specific duration.

-

The cells are then harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase is characteristic of compounds that disrupt the mitotic spindle.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of Tubulin inhibitor 7a3 and a typical experimental workflow.

Caption: Mechanism of action of Tubulin inhibitor 7a3.

Caption: Workflow for a tubulin polymerization assay.

Conclusion

Tubulin inhibitor 7a3 represents a promising lead compound for the development of new anticancer therapies. Its potent and specific interaction with the colchicine binding site on β-tubulin leads to the effective disruption of microtubule dynamics, culminating in cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its binding mode, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for further optimization and preclinical development. The continued exploration of colchicine binding site inhibitors like 7a3 holds significant potential for overcoming challenges associated with existing cancer treatments, such as drug resistance.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 7a3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 7a3, a novel and potent anticancer agent. This document details the compound's mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization.

Introduction: Discovery of a Novel Tubulin Inhibitor

Tubulin inhibitor 7a3 is a synthetic small molecule developed as a potent anticancer agent that targets the colchicine binding site on β-tubulin.[1][2] It was designed and optimized from a series of novel cis-restricted pyrazole analogues of combretastatin A-4 (CA-4), a well-known natural product with potent tubulin polymerization inhibitory activity.[1][3] The rationale behind the design of 7a3 was to overcome the metabolic instability of CA-4, which can isomerize from its active cis to the inactive trans form, by replacing the flexible olefinic bridge with a rigid pyrazole ring.[3] Structure-activity relationship (SAR) studies of the synthesized pyrazole analogues indicated that a methyl substituent at the N1 position of the pyrazole ring and deamination were crucial for enhanced anti-proliferative efficacy, leading to the identification of 7a3 as the optimized lead compound.

Data Presentation: Quantitative Efficacy of Tubulin Inhibitor 7a3

The biological activity of Tubulin Inhibitor 7a3 has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of Tubulin Inhibitor 7a3

| Cell Line | Cancer Type | IC₅₀ (nM) |

| SK-OV-3 | Ovarian Cancer | 16.7 ± 3.0 |

| MDA-MB-231 | Breast Cancer | 31.4 ± 0.7 |

| HeLa | Cervical Cancer | 32.8 ± 2.9 |

| MCF-7 | Breast Cancer | 35.4 ± 5.6 |

| CT26 | Colon Carcinoma | 58.0 ± 2.4 |

| A549 | Lung Cancer | 67.0 ± 0.8 |

Table 2: Tubulin Polymerization Inhibition by Tubulin Inhibitor 7a3

| Compound | IC₅₀ (μM) |

| Tubulin Inhibitor 7a3 | 1.5 ± 0.1 |

| Colchicine (Control) | 1.2 ± 0.1 |

Table 3: Pharmacokinetic Properties of Tubulin Inhibitor 7a3 in Mice

| Parameter | Value |

| Tₘₐₓ (h) | 0.25 |

| Cₘₐₓ (ng/mL) | 882 ± 71 |

| T₁/₂ (h) | 1.67 ± 0.28 |

| AUC₀₋ᵢₙ𝒻 (h·ng/mL) | 1166 ± 129 |

Mechanism of Action and Signaling Pathway

Tubulin inhibitor 7a3 exerts its anticancer effects by directly binding to the colchicine binding site of β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This interference with the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. The crystal structure of 7a3 in complex with tubulin (PDB code 5Z4U) has confirmed its binding to the colchicine site.

Caption: Signaling pathway of Tubulin Inhibitor 7a3.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of Tubulin Inhibitor 7a3.

Chemical Synthesis of Tubulin Inhibitor 7a3

The synthesis of 7a3 and its analogues involves a multi-step process starting from commercially available materials. The key steps include the formation of a pyrazole ring, followed by modifications to introduce the desired substituents. A simple deaminization procedure is performed to generate the final compound 7a3.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reagents and Materials: Purified tubulin (>99% pure), GTP solution, general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), glycerol, test compound (7a3), positive control (colchicine), 96-well plates, temperature-controlled spectrophotometer.

-

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Measure the increase in absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative activity of the compound against cancer cell lines.

-

Reagents and Materials: Cancer cell lines (e.g., SK-OV-3, HeLa), culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression.

-

Reagents and Materials: Cancer cells, test compound, PBS, 70% cold ethanol, propidium iodide (PI) staining solution (containing RNase A), flow cytometer.

-

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by the test compound.

-

Reagents and Materials: Cancer cells, test compound, Annexin V-FITC/PI staining kit, binding buffer, flow cytometer.

-

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 48 hours).

-

Harvest the cells, including any floating cells.

-

Wash the cells with cold PBS and resuspend in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Immunofluorescence Microscopy for Microtubule Disruption

This technique is used to visualize the effect of the compound on the microtubule network within cells.

-

Reagents and Materials: Cancer cells grown on coverslips, test compound, paraformaldehyde, permeabilization buffer (e.g., Triton X-100), blocking buffer (e.g., BSA), primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.

-

Procedure:

-

Treat cells with the test compound.

-

Fix the cells with paraformaldehyde, then permeabilize.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the microtubule structure using a fluorescence microscope.

-

Western Blot Analysis

This method is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis.

-

Reagents and Materials: Treated and untreated cell lysates, SDS-PAGE gels, PVDF membrane, blocking buffer, primary antibodies (e.g., for cyclin B1, Cdc2, Bcl-2, Bax, cleaved caspases), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the antitumor activity of the compound in a living organism.

-

Animal Model: Six-week-old female BALB/c nude mice.

-

Procedure:

-

Subcutaneously inject SK-OV-3 human ovarian cancer cells into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer the test compound (e.g., 50 mg/kg, intraperitoneally, every two days) and a vehicle control.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.

-

Experimental Workflow

The following diagram outlines the logical flow of experiments in the discovery and characterization of Tubulin Inhibitor 7a3.

Caption: Experimental workflow for the evaluation of 7a3.

Conclusion

Tubulin Inhibitor 7a3 represents a promising new agent in the field of cancer chemotherapy. Its rational design, potent in vitro and in vivo efficacy, and well-characterized mechanism of action make it a strong candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in microtubule-targeting agents.

References

- 1. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - Lookchem [lookchem.com]

Unveiling Tubulin Inhibitor No. 07: A Technical Overview of a Novel Anti-Cancer Agent

Disclaimer: This technical guide is based on publicly available information, primarily the abstract of the study "A novel tubulin inhibitor, No. 07, shows anti-cancer and anti-metastatic effects in colon cancer and tumoroids" by Han et al. The full text of this publication, containing the chemical structure, detailed experimental protocols, and specific quantitative data for Tubulin Inhibitor No. 07, is not publicly accessible at the time of this writing. Therefore, this document provides a summary of the known biological effects and general methodologies relevant to the research described.

Introduction

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions.[1] A novel compound, designated Tubulin Inhibitor No. 07, has emerged from recent research with promising anti-cancer and anti-metastatic properties, particularly in the context of colon cancer.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information on this compound.

Core Concepts: Mechanism of Action

Based on the available abstract, Tubulin Inhibitor No. 07 exhibits a multi-faceted mechanism of action against cancer cells:

-

Direct Tubulin Binding: The compound directly binds to tubulin dimers, the fundamental building blocks of microtubules.[1]

-

Inhibition of Microtubule Polymerization: This binding interferes with the assembly of tubulin dimers into microtubules, thereby disrupting the dynamic instability of the microtubule network.[1]

-

Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of cancer cells in the mitotic phase of the cell cycle.[1]

-

Induction of Mitochondrial Reactive Oxygen Species (ROS): The compound increases the levels of ROS within the mitochondria.

-

Inactivation of RAF-MEK-ERK Signaling: The elevated mitochondrial ROS leads to the inactivation of the RAF-MEK-ERK signaling cascade, a critical pathway involved in cell proliferation and survival.

-

Anti-Metastatic Effects: By inhibiting the RAF-MEK-ERK pathway, Tubulin Inhibitor No. 07 demonstrates anti-metastatic potential.

-

Overcoming Multidrug Resistance: Notably, the compound is suggested to be effective against multidrug-resistant cancer cell lines, a significant advantage over many existing chemotherapeutic agents.

Signaling Pathway

The inactivation of the RAF-MEK-ERK signaling pathway is a key downstream effect of Tubulin Inhibitor No. 07. The following diagram illustrates the canonical RAF-MEK-ERK pathway, which is inhibited by the action of this compound.

Caption: Inactivation of the RAF-MEK-ERK pathway by Tubulin Inhibitor No. 07.

Experimental Protocols

The research on Tubulin Inhibitor No. 07 involved several key experimental models and assays. While the specific protocols used for this compound are not available, this section provides detailed, generalized methodologies for these techniques.

Tubulin Polymerization Assay

This assay is crucial for directly assessing the inhibitory effect of a compound on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in light scattering or fluorescence.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)

-

Tubulin Inhibitor No. 07 (or other test compounds)

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a stock solution of Tubulin Inhibitor No. 07 in a suitable solvent (e.g., DMSO).

-

On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (a known tubulin inhibitor).

-

Initiate the polymerization reaction by adding GTP to the tubulin solution and quickly dispensing the mixture into the wells of the plate.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time.

-

The rate of polymerization is determined by the slope of the initial linear portion of the curve. The extent of inhibition is calculated relative to the vehicle control.

3D Spheroid Culture of Colon Cancer Cells

3D spheroid models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell culture.

Principle: Cancer cells are cultured in non-adherent conditions, promoting their aggregation into three-dimensional spheroids.

Materials:

-

Colon cancer cell line (e.g., HCT116, DLD-1)

-

Complete cell culture medium

-

Ultra-low attachment 96-well plates

-

Tubulin Inhibitor No. 07

-

Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Harvest and count colon cancer cells.

-

Prepare a single-cell suspension in complete culture medium.

-

Seed the cells into the wells of an ultra-low attachment 96-well plate at a density optimized for spheroid formation.

-

Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will form over 2-4 days.

-

Once spheroids have formed, treat them with various concentrations of Tubulin Inhibitor No. 07.

-

After the desired incubation period, assess the viability of the spheroids using a 3D-compatible cell viability assay.

Patient-Derived Colon Cancer Organoid Models

Organoids are derived from patient tumor tissue and retain many of the characteristics of the original tumor.

Principle: Tumor cells from a patient biopsy are embedded in an extracellular matrix and cultured with specific growth factors to form 3D organoid structures.

Materials:

-

Fresh colon cancer tissue from a patient biopsy

-

Digestion enzymes (e.g., collagenase, dispase)

-

Basement membrane matrix (e.g., Matrigel®)

-

Organoid culture medium supplemented with specific growth factors

-

Tubulin Inhibitor No. 07

Procedure:

-

Mechanically and enzymatically digest the patient's colon cancer tissue to obtain a single-cell or small cell-cluster suspension.

-

Embed the cells in a basement membrane matrix and plate as droplets in a culture dish.

-

Allow the matrix to polymerize at 37°C.

-

Overlay the droplets with organoid culture medium.

-

Culture the organoids at 37°C and 5% CO₂, refreshing the medium every 2-3 days.

-

Once organoids are established, they can be treated with Tubulin Inhibitor No. 07.

-

The effect of the compound on organoid growth and viability can be assessed by microscopy and viability assays.

Mouse Xenograft Models of Colon Cancer

In vivo models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

Principle: Human colon cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored and treated.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Colon cancer cell line

-

Tubulin Inhibitor No. 07 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human colon cancer cells into the flank of immunodeficient mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Tubulin Inhibitor No. 07 to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures mentioned in the research on Tubulin Inhibitor No. 07.

Caption: Workflow for a tubulin polymerization assay.

Caption: Workflow for a 3D spheroid viability assay.

Conclusion

Tubulin Inhibitor No. 07 represents a promising new agent in the landscape of anti-cancer therapeutics. Its ability to inhibit tubulin polymerization, induce mitotic arrest, and modulate the RAF-MEK-ERK signaling pathway, coupled with its potential to overcome multidrug resistance, makes it a compelling candidate for further development. While the lack of publicly available data on its chemical structure and specific experimental results limits a more in-depth analysis, the initial findings highlight its potential as a valuable tool in the fight against colon cancer and possibly other malignancies. Further publications are eagerly awaited to fully elucidate the therapeutic potential of this novel compound.

References

In Vitro Characterization of Tubulin Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of two representative tubulin inhibitors, each designated as "Tubulin Inhibitor 7" in distinct research contexts. This document details their inhibitory activities, effects on cellular processes, and the underlying molecular mechanisms. It also provides comprehensive experimental protocols and visual diagrams of key pathways and workflows to support further research and development in oncology.

Introduction to Tubulin Inhibitors

Tubulin, a critical component of the cellular cytoskeleton, polymerizes to form microtubules, which are essential for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly is fundamental to the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.

Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[1] These inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. The compounds discussed in this guide belong to the latter category, specifically binding to the colchicine-binding site on β-tubulin to inhibit tubulin polymerization.[2]

This guide focuses on two distinct molecules, herein referred to as Compound 7f (a 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivative) and Compound 7 (a thiazole-chalcone/sulfonamide hybrid), providing a comprehensive summary of their in vitro characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activities of Compound 7f and Compound 7.

Table 1: Tubulin Polymerization Inhibition

| Compound | Chemical Class | Tubulin Polymerization IC50 (µM) |

| Compound 7f | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 2.04 |

| Compound 7 | Thiazole-chalcone/sulfonamide hybrid | 2.72 |

Table 2: In Vitro Cytotoxicity (IC50)

| Compound | Cell Line | IC50 (µM) |

| Compound 7f | A549 (Lung Carcinoma) | Not explicitly stated, but identified as the most potent in a series |

| Compound 7 | HT-29 (Colon Carcinoma) | 0.98 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize tubulin inhibitors.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice by combining tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.

-

Add the test compound, positive control, or negative control to the appropriate wells of the pre-chilled 384-well plate.

-

Add the tubulin solution to each well to initiate the polymerization reaction. The final concentration of tubulin is typically 2-3 mg/mL.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, HT-29)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a predetermined time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway affected by colchicine-binding site tubulin inhibitors and a typical experimental workflow for their characterization.

Caption: A typical experimental workflow for the in vitro characterization of a tubulin inhibitor.

Caption: Signaling pathway of G2/M arrest and apoptosis induced by colchicine-site tubulin inhibitors.

Conclusion

The in vitro characterization of tubulin inhibitors, exemplified by Compound 7f and Compound 7, demonstrates a consistent mechanism of action involving the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. The provided experimental protocols and diagrams serve as a foundational resource for the continued investigation and development of novel tubulin inhibitors as potential anticancer agents. Further studies are warranted to explore the in vivo efficacy and safety profiles of these promising compounds.

References

An In-Depth Technical Guide on the Core Effects of Tubulin Inhibitor 7a3 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tubulin inhibitor 7a3, a novel compound that targets the colchicine binding site of tubulin. This document details its mechanism of action, impact on microtubule dynamics, and its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Concepts: Mechanism of Action of Tubulin Inhibitor 7a3

Tubulin inhibitor 7a3 is a synthetic small molecule designed as a cis-restricted pyrazole analogue of combretastatin A-4.[1] Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the formation of microtubules, which are essential components of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3] The crystal structure of 7a3 in complex with tubulin has been resolved, confirming its binding to the colchicine site.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of tubulin inhibitor 7a3.

Table 1: In Vitro Antiproliferative Activity of 7a3

| Cell Line | Cancer Type | IC₅₀ (nM) |

| SK-OV-3 | Ovarian Cancer | 16.7 ± 3.0 |

| MDA-MB-231 | Breast Cancer | 31.4 ± 0.7 |

| HeLa | Cervical Cancer | 32.8 ± 2.9 |

| A549 | Lung Cancer | 67.0 ± 0.8 |

| CT26 | Colon Carcinoma | 58.0 ± 2.4 |

| MCF-7 | Breast Cancer | 35.4 ± 5.6 |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) |

| 7a3 | 1.5 (approx.) |

| Colchicine | >10 |

Data derived from graphical representation in Lai et al., 2018.

Table 3: Effect of 7a3 on SK-OV-3 Cell Cycle Distribution

| Treatment | % of Cells in G2/M Phase |

| Control | 12.3 |

| 7a3 (40 nM) | 55.8 |

| 7a3 (80 nM) | 65.7 |

| 7a3 (160 nM) | 70.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tubulin Polymerization Assay

This assay measures the inhibitory effect of a compound on the polymerization of tubulin in vitro by monitoring the change in turbidity.

Materials:

-

Tubulin (99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Glycerol

-

Tubulin inhibitor 7a3 (dissolved in DMSO)

-

Colchicine (positive control)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing glycerol. Keep on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

In a pre-warmed 96-well plate, add various concentrations of 7a3 or the control compound.

-

Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is calculated from the dose-response curve of polymerization inhibition.

Immunofluorescence Staining of Microtubules

This protocol is used to visualize the effect of 7a3 on the microtubule network within cells.

Materials:

-

Cancer cells (e.g., SK-OV-3)

-

Glass coverslips in a multi-well plate

-

Complete culture medium

-

Tubulin inhibitor 7a3

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 7a3 for the desired duration (e.g., 24 hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network and cell morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with 7a3.

Materials:

-

Cancer cells (e.g., SK-OV-3)

-

Multi-well plates

-

Complete culture medium

-

Tubulin inhibitor 7a3

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with different concentrations of 7a3 for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

-

Fix the cells by adding the cell pellet to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations of Experimental Workflows and Signaling Pathways

References

- 1. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - Lookchem [lookchem.com]

- 3. file.glpbio.com [file.glpbio.com]

Early-Stage Research on Novel Tubulin Inhibitors: A Technical Overview

This technical guide provides an in-depth overview of the early-stage research on a series of novel tubulin inhibitors, herein designated with the numeral '7'. These compounds represent promising candidates in the development of new anticancer therapeutics by targeting microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available preclinical data, experimental methodologies, and associated signaling pathways.

Core Compounds Overview

Initial research has identified several distinct compounds referred to with a "7" designation. This guide will focus on the publicly available data for three such inhibitors: Tubulin Inhibitor 7 (Compound 33c) , Tubulin Inhibitor 7a3 , and Tubulin Inhibitor No. 07 . While their exact structural relationships are not fully elucidated in the currently available literature, they share a common mechanism of action as tubulin polymerization inhibitors.

Quantitative Data Summary

The antiproliferative and tubulin-targeting activities of these compounds have been evaluated in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | This compound (Compound 33c) (nM)[1] |

| K562 | Chronic Myelogenous Leukemia | 11 |

| NCI-H460 | Non-Small Cell Lung Cancer | 40 |

| SK-OV-3 | Ovarian Cancer | 24 |

| BT549 | Breast Cancer | 16 |

| 451LU | Melanoma | 6 |

| SW480 | Colon Cancer | 29 |

| DLD-1 | Colon Cancer | 16 |

Table 2: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC50 (µM)[1] |

| This compound (Compound 33c) | Tubulin Polymerization Assay | 0.52 |

Mechanism of Action

These novel inhibitors exert their anticancer effects by disrupting the dynamic instability of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.

-

Tubulin Polymerization Inhibition : All three compounds have been shown to inhibit the polymerization of tubulin into microtubules.[1][2][3] This leads to a disruption of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.

-

Cell Cycle Arrest : By interfering with microtubule formation, these inhibitors cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).

-

Signaling Pathway Modulation : Research on Tubulin Inhibitor No. 07 has indicated that it increases mitochondrial reactive oxygen species (ROS) levels, which leads to the inactivation of the RAF-MEK-ERK signaling cascade. This pathway is crucial for cell proliferation and survival, and its inhibition contributes to the compound's anti-metastatic effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of these research findings. The following are generalized protocols based on the available information and standard laboratory practices.

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding : Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with serial dilutions of the tubulin inhibitor and incubated for a specified period (e.g., 48-72 hours).

-

Reagent Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent is added to each well.

-

Incubation : The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation : A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.

-

Compound Addition : The tubulin inhibitor at various concentrations is added to the reaction mixture.

-

Initiation of Polymerization : Polymerization is initiated by raising the temperature (e.g., to 37°C).

-

Fluorescence Monitoring : The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

-

Data Analysis : The IC50 for tubulin polymerization is determined by comparing the rate of polymerization in the presence of the inhibitor to that of a control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment : Cells are treated with the tubulin inhibitor for a defined period.

-

Cell Harvesting and Fixation : Cells are harvested, washed, and fixed in cold ethanol.

-

Staining : The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry : The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis : The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software.

Visualizations

The following diagrams illustrate key pathways and workflows related to the early-stage research of these tubulin inhibitors.

Caption: A generalized workflow for the initial in vitro screening of novel tubulin inhibitors.

Caption: Proposed mechanism of RAF-MEK-ERK pathway inhibition by Tubulin Inhibitor No. 07.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel tubulin inhibitor, No.07, shows anti-cancer and anti-metastatic effects in colon cancer and tumoroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - Lookchem [lookchem.com]

Tubulin inhibitor 7 for basic cancer cell biology research

In-depth Technical Guide: Tubulin Inhibitor 7 for Basic Cancer Cell Biology Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide is based on publicly available information, primarily from the abstract of the pivotal study by Han et al. (2025). Detailed quantitative data and specific experimental protocols are pending access to the full-text publication.

Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, primarily by disrupting the microtubule dynamics essential for cell division. This compound, referred to as "No. 07" in the foundational research, is a novel small molecule that has demonstrated significant anti-cancer and anti-metastatic potential, particularly in colon cancer models. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, and standardized protocols for its investigation.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting key cellular processes involved in cancer cell proliferation and metastasis.

-

Direct Tubulin Binding and Microtubule Destabilization: this compound directly binds to tubulin dimers, interfering with microtubule polymerization. This disruption of microtubule dynamics leads to the destabilization of the microtubule network.

-

Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation, activates the spindle assembly checkpoint and causes cell cycle arrest in the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).

-

Induction of Mitochondrial Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in the production of reactive oxygen species (ROS) within the mitochondria. This elevation in oxidative stress contributes to cellular damage and apoptosis.

-

Inhibition of the RAF-MEK-ERK Signaling Pathway: The increased mitochondrial ROS levels lead to the inactivation of the RAF-MEK-ERK (also known as MAPK) signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and metastasis. Its inhibition by this compound contributes significantly to the compound's anti-metastatic properties.

-

Overcoming Multidrug Resistance (MDR): Preclinical data suggests that this compound is not a substrate for the MDR1 protein (P-glycoprotein), a major contributor to chemotherapy resistance. This allows the inhibitor to be effective in cancer cells that have developed resistance to other tubulin-targeting agents.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data that should be determined for this compound. The specific values from the primary research by Han et al. (2025) are pending access to the full-text article.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Cancer | Data pending |

| DLD-1 | Colon Cancer | Data pending |

| SW620 | Colon Cancer | Data pending |

| Other cell lines | Specify | Data pending |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment Regimen (Dose, Schedule) | Tumor Growth Inhibition (%) | Notes |

| HCT116 Xenograft | Data pending | Data pending | Data pending |

| Other models | Data pending | Data pending | Data pending |

Table 3: Effect on Tubulin Polymerization

| Assay Type | IC50 (µM) | Positive Control (IC50) |

| In vitro tubulin polymerization | Data pending | Colchicine (Data pending) |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are standardized protocols and should be optimized based on the specific cell lines and reagents used.

Tubulin Polymerization Assay

This assay biochemically assesses the direct inhibitory effect of this compound on microtubule formation.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8 with GTP)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.

-

Prepare serial dilutions of this compound and the positive control in G-PEM buffer.

-

In a pre-chilled 96-well plate, add the diluted compounds.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis for Mitotic Arrest

This protocol uses flow cytometry to quantify the percentage of cells in the G2/M phase of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure changes in mitochondrial ROS levels.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MitoSOX™ Red mitochondrial superoxide indicator (or equivalent)

-

HBSS (Hank's Balanced Salt Solution)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in 6-well plates or on coverslips and allow them to adhere.

-

Treat cells with this compound for the desired time.

-

At the end of the treatment, incubate the cells with MitoSOX™ Red (typically 5 µM) in HBSS for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with warm HBSS.

-

For flow cytometry, harvest the cells and resuspend them in fresh HBSS for analysis.

-

For fluorescence microscopy, mount the coverslips and visualize the cells.

-

Quantify the change in fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Western Blot for RAF-MEK-ERK Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the RAF-MEK-ERK pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Logical Workflows

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound ("No. 07") is a promising novel anti-cancer agent with a distinct mechanism of action that includes direct tubulin binding, induction of mitotic arrest and mitochondrial ROS, and subsequent inhibition of the pro-metastatic RAF-MEK-ERK signaling pathway. Its ability to overcome multidrug resistance further highlights its therapeutic potential. The data and protocols presented in this guide provide a framework for researchers to further investigate this compound and its utility in basic cancer cell biology and drug development. Access to the full research findings will be critical to complete the quantitative understanding of its efficacy and to refine the experimental approaches for its study.

Investigating the Novelty of Tubulin Inhibitor No. 07: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, yet their efficacy is often hampered by issues such as multidrug resistance (MDR) and poor penetration of the blood-brain barrier. A novel synthetic compound, designated Tubulin inhibitor No. 07, has emerged as a promising therapeutic candidate that circumvents these critical limitations. This technical guide provides a comprehensive overview of the available data on Tubulin inhibitor No. 07, detailing its mechanism of action, its impact on key signaling pathways, and representative experimental protocols for its characterization. This document is intended to serve as a resource for researchers in oncology and drug development, summarizing the novelty and potential of this compound.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, most notably mitotic spindle formation during cell division. Their critical role in rapidly proliferating cancer cells makes them a validated and highly successful target for anticancer agents. However, the clinical utility of many existing microtubule-targeting agents is limited by the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1), and their inability to effectively treat brain malignancies.

Tubulin inhibitor No. 07 is a novel, synthetically derived compound that has demonstrated significant anti-cancer and anti-metastatic properties in preclinical models of colon cancer, including 3D spheroid and patient-derived organoid models.[1] Its unique properties suggest it may represent a next-generation therapeutic agent in this class.

Mechanism of Action

Tubulin inhibitor No. 07 exerts its potent anti-cancer effects through a multi-faceted mechanism that distinguishes it from many conventional tubulin inhibitors.

Direct Tubulin Binding and Inhibition of Polymerization

The primary mechanism of action for No. 07 is its direct binding to tubulin dimers. This interaction interferes with the polymerization of microtubules, disrupting the dynamic equilibrium essential for their function and ultimately leading to mitotic arrest in cancer cells.[1]

Induction of Oxidative Stress and Inactivation of RAF-MEK-ERK Signaling

Beyond its direct effects on microtubule dynamics, Tubulin inhibitor No. 07 has been shown to increase the levels of mitochondrial reactive oxygen species (ROS).[1] This elevation in oxidative stress leads to the inactivation of the RAF-MEK-ERK signaling cascade, a critical pathway involved in cell proliferation, survival, and metastasis.[1] The inactivation of this pathway contributes significantly to the anti-metastatic effects of the compound.

Overcoming Multidrug Resistance

A key novelty of Tubulin inhibitor No. 07 is its ability to overcome multidrug resistance. Swiss ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that it is not a substrate of the MDR1 protein.[1] This characteristic allows it to maintain its efficacy in cancer cells that have developed resistance to other chemotherapy agents. Furthermore, experiments in multidrug-resistant cell lines have confirmed its effectiveness in these challenging models.

Blood-Brain Barrier Penetration

In addition to overcoming MDR, computational models predict that Tubulin inhibitor No. 07 can cross the blood-brain barrier. This is a significant advantage over many existing microtubule-targeting agents and suggests its potential for treating primary and metastatic brain tumors.

Quantitative Data

While the primary publication on Tubulin inhibitor No. 07 highlights its significant anti-cancer activity, specific quantitative data such as IC50 values across a panel of cell lines and in vivo tumor growth inhibition percentages were not available in the publicly accessible abstract. The following table is a representative example of how such data would be presented.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | Data not available |

| SW620 | Colon Carcinoma | Data not available |

| DLD-1 | Colon Carcinoma | Data not available |

| HCT116-MDR | MDR Colon Carcinoma | Data not available |

| Patient-Derived Organoid 1 | Colon Cancer | Data not available |

| Patient-Derived Organoid 2 | Colon Cancer | Data not available |

| In Vivo Xenograft Model | Colon Cancer | Tumor Growth Inhibition (%) at specified dose |

Note: This table is for illustrative purposes. Specific values for Tubulin inhibitor No. 07 require access to the full-text publication.

Experimental Protocols

Detailed experimental protocols from the primary study on Tubulin inhibitor No. 07 are not publicly available. The following are representative, detailed methodologies for key experiments typically used to characterize a novel tubulin inhibitor.

Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time.

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Tubulin inhibitor No. 07

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a 2X tubulin solution in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add varying concentrations of Tubulin inhibitor No. 07 (or controls) to the wells of a 96-well plate.

-

Initiate the polymerization reaction by adding an equal volume of the 2X tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined by the slope of the linear phase of the absorbance curve.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Cell culture medium and supplements

-

Tubulin inhibitor No. 07

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Tubulin inhibitor No. 07 for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

-

Western Blot Analysis for RAF-MEK-ERK Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling cascade.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phospho-ERK, total ERK).

-

Materials:

-

Cancer cell lines

-

Tubulin inhibitor No. 07

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with Tubulin inhibitor No. 07 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-